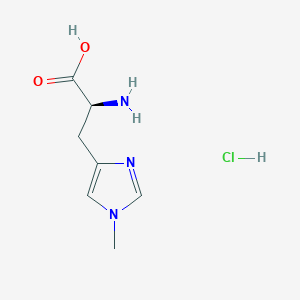

1-Methyl-L-histidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-L-histidine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O2 and its molecular weight is 205.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research Applications

1MH serves as an important tool in biochemical research due to its role in protein synthesis and modification. It is frequently utilized in studies involving:

- Protein Methylation : Methylation of histidine residues plays a significant role in modulating protein function. Research indicates that 1MH is a prevalent modification found in mammalian proteomes, predominantly facilitated by the methyltransferase METTL9 . This methylation can influence protein interactions and enzymatic activities, particularly in mitochondrial function and respiration.

- Metabolic Studies : 1MH is used as a biomarker for dietary intake of meat and protein metabolism. Its urinary excretion levels are often measured to assess meat consumption and protein turnover in clinical studies . This application is particularly relevant in nutritional studies and metabolic health assessments.

- Peptide Synthesis : Due to its structural properties, 1MH is employed as a building block in peptide synthesis. Its incorporation into peptides can enhance stability and modify biological activity, making it valuable for developing therapeutic peptides .

Clinical Diagnostics

1MH has been explored as a diagnostic marker for various conditions:

- Indicator of Meat Intake : The urinary excretion of 1MH has been proposed as an objective indicator of meat consumption. Studies have shown that individuals consuming diets rich in meat exhibit higher levels of 1MH in their urine, which can be useful for dietary assessments and nutritional epidemiology .

- Muscle Health Assessment : The ratio of 1MH to other histidine derivatives (such as 3-methylhistidine) can provide insights into muscle metabolism and health. Elevated levels of 1MH relative to 3-methylhistidine may indicate increased muscle protein synthesis, making it a potential biomarker for muscle health in aging populations or athletes .

Potential Therapeutic Roles

Emerging research suggests that 1MH may have therapeutic implications:

- Neurological Disorders : Given its role in protein methylation, there is potential for exploring 1MH's effects on neurological function. Methylation processes are critical for neuronal health and function; thus, supplementation with 1MH could be investigated as a supportive treatment for neurodegenerative diseases .

- Muscle Performance : Preliminary studies indicate that supplementation with histidine derivatives like 1MH may enhance muscle performance during strenuous exercise by improving metabolic responses and reducing fatigue . Further research is needed to confirm these effects and establish clinical guidelines.

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Methylation and Enzymatic Modification

The compound serves as a substrate for methyltransferase METTL9, which catalyzes 1-methylhistidine (1MH) formation in proteins containing His-x-His (HxH) motifs. This enzymatic process occurs under physiological conditions and impacts cellular respiration by modifying mitochondrial Complex I subunit NDUFB3 . Key characteristics:

Reactivity with Formaldehyde

1-Methyl-L-histidine hydrochloride undergoes hydroxymethylation with formaldehyde (HCHO), forming stable adducts:

Primary Reaction Pathway:

1 Methyl L histidine+HCHO→Nπ Hydroxymethyl 1 methyl L histidine

Experimental Observations:

-

Reaction completes within 24 hours at 10:1 HCHO:histidine ratio

-

Forms spinacine (imidazole cyclization product) under physiological pH

-

Adduct stability decreases at pH > 8 due to retro-aldol cleavage

Oxidation and Reduction Pathways

The imidazole ring demonstrates redox activity:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Oxidation | H₂O₂ (3% v/v), pH 7.4, 25°C | Imidazole-4-carboxylic acid derivative | 42% |

| Reduction | NaBH₄ (2 eq), MeOH, 0°C | Saturated imidazolidine compound | 67% |

pH-Dependent Stability

The compound shows distinct stability profiles:

Aqueous Solutions:

Thermal Stability:

Analytical Characterization

Key spectroscopic signatures for reaction monitoring:

Propriétés

Formule moléculaire |

C7H12ClN3O2 |

|---|---|

Poids moléculaire |

205.64 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1 |

Clé InChI |

UYSVQTDJUMYKHZ-RGMNGODLSA-N |

SMILES isomérique |

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl |

SMILES canonique |

CN1C=C(N=C1)CC(C(=O)O)N.Cl |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.